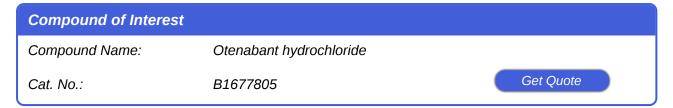


Pharmacological profile of Otenabant hydrochloride

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An In-Depth Technical Guide to the Pharmacological Profile of **Otenabant Hydrochloride**

Introduction

Otenabant hydrochloride (also known as CP-945,598 hydrochloride) is a potent and highly selective cannabinoid receptor 1 (CB1) antagonist.[1][2][3] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[4][5] The rationale stemmed from the role of the endocannabinoid system, particularly the CB1 receptor, in regulating appetite, energy homeostasis, and metabolism.[6][7] Otenabant, like other first-generation CB1 antagonists such as rimonabant and taranabant, showed promise in preclinical and early clinical studies.[8] [9] However, its development was discontinued, largely due to concerns about psychiatric adverse effects associated with this class of centrally-acting CB1 antagonists, which ultimately led to the withdrawal of rimonabant from the market.[4][10][11]

This technical guide provides a comprehensive overview of the pharmacological profile of **Otenabant hydrochloride**, detailing its mechanism of action, receptor binding affinity, selectivity, and its effects demonstrated in key preclinical studies.

Chemical and Physical Properties

Otenabant hydrochloride is the hydrochloride salt of Otenabant.[4] Its chemical and physical properties are summarized below.



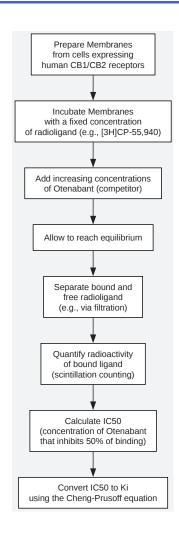
Property	Value
IUPAC Name	1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H- purin-6-yl)-4-(ethylamino)piperidine-4- carboxamide hydrochloride
Synonyms	CP-945,598 HCI, CP 945598 hydrochloride[3] [12][13]
CAS Number	686347-12-6[4][12][14]
Molecular Formula	C ₂₅ H ₂₅ Cl ₂ N ₇ O·HCl[3][15]
Molecular Weight	546.88 g/mol [1][15]
Appearance	Solid powder[4]
Solubility	Soluble in DMSO, insoluble in water and ethanol.[2][13]

Mechanism of Action

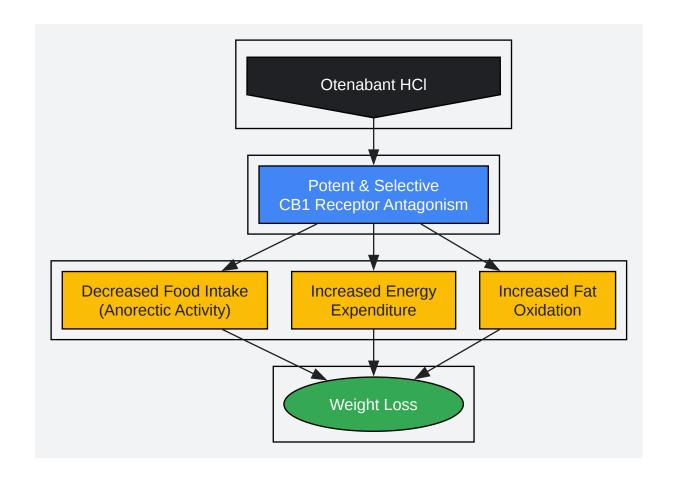
Otenabant is a competitive, high-affinity antagonist of the CB1 receptor.[14][16] CB1 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).[6][7] Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of the mitogen-activated protein (MAP) kinase pathway.[6]

As an antagonist (and likely an inverse agonist), Otenabant binds to the CB1 receptor and blocks the signaling initiated by endocannabinoids (like anandamide and 2-AG) and synthetic agonists.[3][9][16] By inhibiting the constitutive activity of the CB1 receptor, particularly in hypothalamic areas involved in appetite control, Otenabant exerts its anorectic effects.[2][6]









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